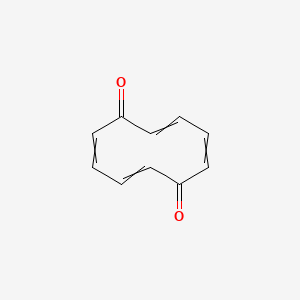
1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the nitrophenoxy and diphenyl groups. Common reagents used in these reactions include phenylhydrazine, nitrophenol, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenoxy group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,2-Dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate include:
- 1,2-Dimethyl-3,5-diphenylpyrazole
- 4-Nitrophenyl ether derivatives
- Diphenylpyrazolium salts
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
60614-80-4 |
|---|---|
Fórmula molecular |
C24H25N3O7S |
Peso molecular |
499.5 g/mol |
Nombre IUPAC |
1,2-dimethyl-4-(4-nitrophenoxy)-3,5-diphenyl-1,3-dihydropyrazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C23H21N3O3.CH4O4S/c1-24-21(17-9-5-3-6-10-17)23(22(25(24)2)18-11-7-4-8-12-18)29-20-15-13-19(14-16-20)26(27)28;1-5-6(2,3)4/h3-16,21H,1-2H3;1H3,(H,2,3,4) |
Clave InChI |
SJTVJGIGIISPJR-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1C(=C(C(N1C)C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)

![Dimethyl[bis(propanoyloxy)]stannane](/img/structure/B14601609.png)

![2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14601616.png)
![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)

![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14601645.png)
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[3-bromo-2,2-bis(bromomethyl)propoxy]-, 3,9-dioxide](/img/structure/B14601652.png)


